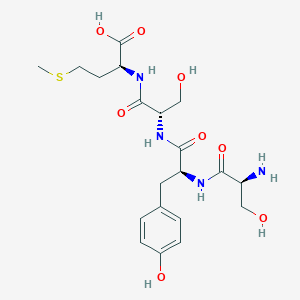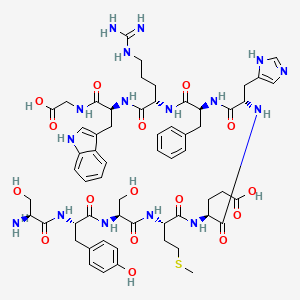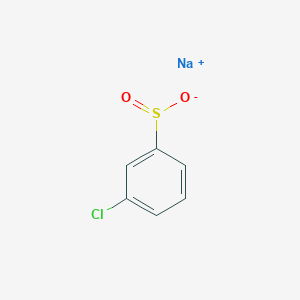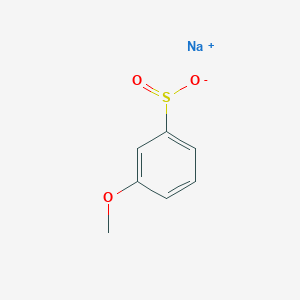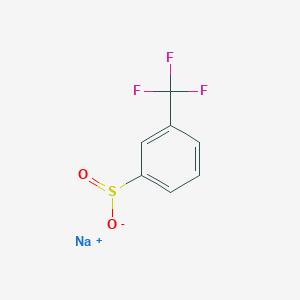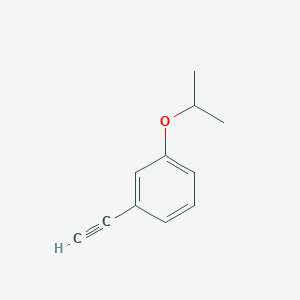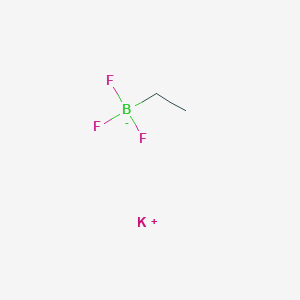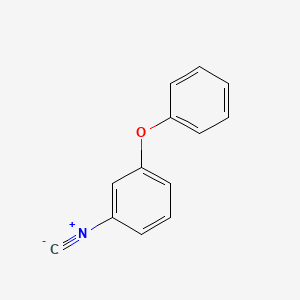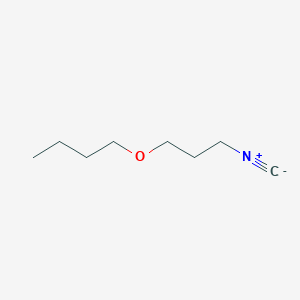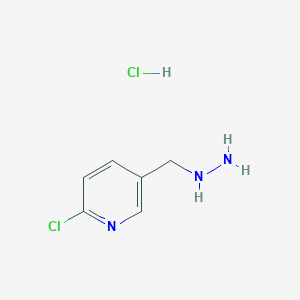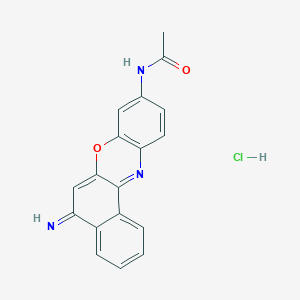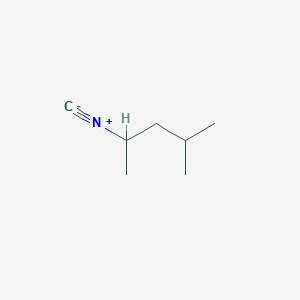
2-Isocyano-4-methylpentane
Overview
Description
2-Isocyano-4-methylpentane is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isocyano-4-methylpentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyano-4-methylpentane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Extraction and Separation of Iron(III)
4-Methylpentan-2-ol, a compound related to 2-Isocyano-4-methylpentane, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. The iron(III) is then stripped with water and determined titrimetrically. This method, however, requires that certain interfering substances like Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate be absent for accurate results (Gawali & Shinde, 1974).
Hydrocarbon Reaction Mechanisms on Catalysts
Research has studied the hydrogenolysis and isomerization reactions of hexanes, including 2-methylpentane, on different catalysts like ruthenium/alumina and PtRu/alumina. These studies help understand the reaction mechanisms and potential applications in chemical processing industries (Díaz, Garin, & Maire, 1983).
Polyurea Formation
Infrared temperature studies have been conducted on a polyurea formed from 2-methylpentane-1,5-diamine and 4,4′-methylenebis(phenyl isocyanate). This research aids in understanding the properties of polyurea materials, which have applications in various industries, including coatings and elastomers (Coleman et al., 1997).
Monitoring Exposure to Methylpentanes
Studies on the absorption of 2- and 3-methylpentane by activated carbon cloth, followed by analysis of urine samples from exposed workers, have contributed to occupational health and safety by providing methods for monitoring exposure to these compounds (Kawai et al., 1995).
Synthesis of Diisocyanate Building Blocks
Research has been conducted on synthesizing 1,4-diisocyanato-4-methylpentane, which is a building block in chemical synthesis. This synthesis starts from isobutyronitrile and involves a double Curtius rearrangement, highlighting potential applications in organic chemistry and materials science (Davis & Baldwin, 2010).
properties
IUPAC Name |
2-isocyano-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)5-7(3)8-4/h6-7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNSVDIGOCZNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)[N+]#[C-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyano-4-methylpentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



